molecular formula C16H20N8O B607069 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine CAS No. 1246535-95-4

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Cat. No. B607069
M. Wt: 340.391
InChI Key: NGDDJJKHNGAOCH-UHFFFAOYSA-N
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Description

“5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine” is an intermediate in the synthesis of purine analogs and a potential tyrosine kinase inhibitor . This analog is a highly selective PI3K/mTOR kinase inhibitor .


Molecular Structure Analysis

The molecular formula of the compound is C16H20N8O, and its molecular weight is 340.39 . The IUPAC name is 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .

Scientific Research Applications

Synthesis and Intermediates

  • The compound 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its derivatives have been synthesized for various scientific purposes. For instance, one study detailed a synthesis method involving chlorination and nucleophilic substitution, highlighting the compound's role as an intermediate in more complex chemical processes (Lei et al., 2017).

  • Another study synthesized a derivative of this compound through a process involving acetylation and nucleophilic substitution reactions, further demonstrating its utility in creating structurally complex molecules (Zaki et al., 2017).

Applications in Imaging and Disease Research

  • Research has explored the use of related compounds in imaging for Parkinson's disease, where a synthesized tracer was developed for potential PET imaging of the LRRK2 enzyme, a key target in Parkinson's research (Wang et al., 2017).

  • Compounds with structures similar to 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine have shown significant promise in anticancer research, with some derivatives displaying antiproliferative activity against various cancer cell lines (Sović et al., 2011).

Chemical Properties and Reactions

  • The compound's derivatives have been part of studies investigating their chemical properties, such as their ability to form hydrogen-bonded sheet structures in various forms. This research offers insights into the compound's potential applications in material science or as a building block in more complex chemical structures (Orozco et al., 2008).

  • Studies have also focused on the synthesis of novel derivatives involving morpholine, a component of the compound, to create new heterocyclic rings, which are of significant interest in pharmaceutical and organic chemistry (Andersen et al., 1986).

Future Directions

The compound has been used in trials studying the treatment of lymphoma, metastatic cancer, and non-hematologic cancers . It has shown potential antineoplastic activity, making it a promising candidate for future cancer research .

properties

IUPAC Name

5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDJJKHNGAOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Synthesis routes and methods

Procedure details

To a solution of 5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine (2.84 mmol) in dimethyl acetamide (18 ml) was added morpholine (2.84 mmol). The reaction mixture was stirred while being heated on an oil bath maintained at 94° C. for 12 h. The reaction was monitored for the absence of starting material by LC-MS. The crude material was directly loaded onto a preparative HPLC column and purified by chromatography to give 5-(9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine in a yield of 58%. 1H NMR, DMSO-d6: 9.53 (s, 2H), 8.32 (s, 1H), 7.30 (bs, 2H), 4.72 (m, 1H), 3.78 (m, 4H), 3.73 (m, 4H), 1.55 (d, 6H), m/z: 341.17 [MH]+.
Name
5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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